N-(2-fluoro-4-hydroxyphenyl)acetamide
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Overview
Description
N-(2-fluoro-4-hydroxyphenyl)acetamide is an organic compound with the molecular formula C8H8FNO2 It is a derivative of acetamide, where the acetamide group is attached to a phenyl ring substituted with a fluorine atom at the 2-position and a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluoro-4-hydroxyphenyl)acetamide can be achieved through several methods. One common approach involves the acylation of 2-fluoro-4-hydroxyaniline with acetic anhydride or acetyl chloride under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2-fluoro-4-hydroxyaniline in a suitable solvent such as dichloromethane.
- Add a base like pyridine or triethylamine to the solution.
- Slowly add acetic anhydride or acetyl chloride to the mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(2-fluoro-4-hydroxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylacetamides.
Scientific Research Applications
N-(2-fluoro-4-hydroxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-fluoro-4-hydroxyphenyl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance its binding affinity and selectivity towards certain targets. Additionally, the hydroxyl group can participate in hydrogen bonding, further influencing its biological activity.
Comparison with Similar Compounds
N-(2-fluoro-4-hydroxyphenyl)acetamide can be compared with other similar compounds, such as:
- N-(2-fluoro-4-methoxyphenyl)acetamide
- N-(2,6-difluoro-4-hydroxyphenyl)acetamide
- N-(2-fluoro-6-hydroxyphenyl)acetamide
Uniqueness: The unique combination of the fluorine atom and hydroxyl group in this compound imparts distinct chemical and biological properties. The fluorine atom can enhance metabolic stability and bioavailability, while the hydroxyl group can influence solubility and reactivity.
Properties
CAS No. |
103842-00-8 |
---|---|
Molecular Formula |
C8H8FNO2 |
Molecular Weight |
169.2 |
Purity |
95 |
Origin of Product |
United States |
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